![molecular formula C14H13NO3S2 B2518619 (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate CAS No. 82159-07-7](/img/structure/B2518619.png)
(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate
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Overview
Description
(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate, also known as ethyl benzylidene thiazolidine acetate (EBTA), is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has been found to have significant properties that make it useful in scientific research.
Scientific Research Applications
Fluorescent Probes for Bioimaging
This compound and its derivatives have been tested as fluorescent probes for bioimaging . They can be used as fluorescent dyes of fixed cells of mammalian origin .
Aldose Reductase Inhibitors
Aldose reductase is an enzyme involved in glucose metabolism, and inhibitors of this enzyme are being researched for the treatment of complications of diabetes . This compound has been tested as a potential aldose reductase inhibitor .
Antibacterial Activity
The compound has demonstrated antibacterial activity, especially against Gram-positive bacteria . This makes it a potential candidate for the development of new antibacterial drugs .
Antifungal Activity
In addition to its antibacterial properties, the compound also has antifungal activity . This could make it useful in the treatment of fungal infections .
Anticancer Activity
The compound has shown anticancer activity, making it a potential candidate for cancer treatment . Further research is needed to fully understand its mechanisms and potential applications in this area .
Physicochemical Properties
A slight change in the five-membered heterocyclic substituent significantly affects the properties of the compounds under consideration . This characteristic can be exploited in various fields, including drug design and materials science .
Mechanism of Action
Target of Action
It is known that similar compounds, rhodanine-3-acetic acid derivatives, are tested as fluorescent probes for bioimaging and aldose reductase inhibitors .
Mode of Action
It is known that similar compounds interact with their targets to exert their effects .
Biochemical Pathways
Similar compounds are known to have many biological properties, including antibacterial, antifungal, and anticancer activity .
Result of Action
(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate and similar compounds have been successfully used as fluorescent dyes of fixed cells of mammalian origin . They also show antimicrobial activity, especially against Gram-positive bacteria .
Action Environment
It is known that similar compounds demonstrate high thermal stability above 240 °c .
properties
IUPAC Name |
ethyl 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-2-18-12(16)9-15-13(17)11(20-14(15)19)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWQKWATJKMLLI-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate |
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